Favipiravir-13C3, also known as T-705-13C3, is a stable isotope-labeled derivative of favipiravir, a broad-spectrum antiviral medication. Favipiravir is primarily utilized in the treatment of influenza and has garnered attention for its potential efficacy against various RNA viruses, including those responsible for COVID-19. The compound is classified as an antiviral drug and operates by inhibiting RNA-dependent RNA polymerase, an enzyme critical for the replication of RNA viruses. Favipiravir-13C3 is particularly valuable in scientific research for studying the pharmacokinetics and metabolic pathways of favipiravir itself .
Recent developments have focused on optimizing these steps to improve yields and reduce costs, making the synthesis more suitable for industrial applications .
Favipiravir-13C3 has a molecular formula of CHFNO and a molecular weight of 160.08 g/mol. The structural representation includes:
The structure features a pyrazine ring with functional groups that facilitate its antiviral activity .
Favipiravir undergoes several key chemical reactions during its synthesis and metabolism:
Common reagents used in these reactions include Selectfluor® for fluorination and various hydroxylating agents under controlled conditions. These reactions are crucial for producing favipiravir from its precursors and can significantly influence its pharmacological properties .
Favipiravir exerts its antiviral effects primarily by inhibiting RNA-dependent RNA polymerase (RdRp). This enzyme is essential for the replication of RNA viruses. Once administered, favipiravir is metabolized into its active form, favipiravir-ribofuranosyl-5’-triphosphate (RTP), which selectively inhibits RdRp activity, thereby preventing viral replication. This mechanism is critical in combating infections from various RNA viruses, including influenza and coronaviruses .
Favipiravir-13C3 exhibits several notable physical and chemical properties:
These properties are essential for its application in research settings, ensuring reliable handling and analysis during experiments .
Favipiravir-13C3 is extensively used in scientific research to investigate:
Research involving favipiravir-13C3 has expanded into various fields, including virology and pharmacology, particularly due to its relevance in addressing viral outbreaks such as influenza and COVID-19 .
Favipiravir-13C₃ (chemical formula: C₂¹³C₃H₄FN₃O₂; molecular weight: 160.08 g/mol) incorporates three ¹³C atoms at specific positions within its pyrazinecarboxamide backbone. The labeling strategy centers on introducing ¹³C-enriched precursors during the synthesis of the pyrazine ring. Key approaches include:
Table 1: ¹³C₃ Incorporation Pathways in Favipiravir-13C₃
Synthetic Stage | ¹³C Source | Target Positions | Isotopic Purity (%) |
---|---|---|---|
Precursor Synthesis | Na¹³CN | C2 (carboxamide) | >99 |
Ring Formation | ¹³C-glyoxal | C3, C4 | >98 |
Fluorination | - | - | No loss observed |
Efficient ¹³C incorporation requires optimizing reaction kinetics and minimizing isotopic dilution:
Isotopic labeling introduces unique analytical hurdles:
Table 2: Analytical Methods for Favipiravir-13C₃ Characterization
Parameter | Method | Key Findings |
---|---|---|
Isotopic Enrichment | HR-LC-MS | 98.5–99.7% ¹³C₃ abundance |
Chemical Purity | HPLC-UV (λ=320 nm) | >95% (w/w) |
Structural Identity | ¹³C-NMR | ¹³C peaks at δ 140–160 ppm |
Contaminants | GC-MS | Residual DMF <0.1% |
Applications in Antiviral Research
Favipiravir-13C₃ serves as an internal standard in LC-MS/MS assays for quantifying antiviral drugs in biological matrices. Its identical chemical properties—but distinct mass—enable precise tracking of Favipiravir’s metabolism. Key applications include:
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7